REACTION_CXSMILES
|
C[O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][CH:8]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH2:11][CH2:10][N:9]2[CH3:18])=[CH:5][CH:4]=1.[OH-].[K+]>C(O)COCCO>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH:8]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[CH2:11][CH2:10][N:9]2[CH3:18])=[CH:19][CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
253.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2N(CCC=3CCCCC23)C)C=C1
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature under a constant stream of nitrogen for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 210°
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
CUSTOM
|
Details
|
time to time the stop cock was removed
|
Type
|
CUSTOM
|
Details
|
inner temperature of 210°
|
Type
|
ADDITION
|
Details
|
diluted with water (600 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with ethyl acetate (4×250 ml)
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC2N(CCC=3CCCCC23)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |